molecular formula C20H23NO5S2 B4626446 [(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid

[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid

Cat. No. B4626446
M. Wt: 421.5 g/mol
InChI Key: FXXUMQXTCMLQHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules related to the specified compound often involves condensation reactions, cyclization, and the utilization of specific reagents to achieve high yields and selectivity. For example, the synthesis of similar thiazolyl and thiophene derivatives utilizes condensation reactions with DM in alkali conditions or the Stobbe condensation technique, indicating a methodological approach that could be adapted for our compound of interest (Wang Yu-huan, 2009). These methods highlight the importance of optimal reaction conditions and reagent selection for successful synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using X-ray crystallography and spectroscopic methods, revealing details such as bond angles, molecular configurations, and the spatial arrangement of functional groups (P. Venkatesan et al., 2016). These techniques are crucial for understanding the molecular basis of the compound’s reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving similar compounds often leverage the reactivity of functional groups to synthesize derivatives with varied biological and chemical activities. For instance, acetylation, formylation, and reactions with primary and heterocyclic amines have been employed to modify the chemical structure and explore the reactivity of thiazole and pyrimidine derivatives, which could be relevant for our compound (O. Farouk et al., 2021).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, are often determined by their molecular configuration and substituents. Studies have shown that small modifications in the structure can significantly impact these properties, affecting their practical applications and synthesis protocols (I. Guzei et al., 2010).

properties

IUPAC Name

2-[2-[[4-(4-tert-butylphenyl)-3-methoxycarbonylthiophen-2-yl]amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-20(2,3)13-7-5-12(6-8-13)14-9-28-18(17(14)19(25)26-4)21-15(22)10-27-11-16(23)24/h5-9H,10-11H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXUMQXTCMLQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-{[4-(4-Tert-butylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid
Reactant of Route 4
[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid
Reactant of Route 5
[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid
Reactant of Route 6
[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid

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